methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate
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Description
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C19H19NO7S and its molecular weight is 405.42. The purity is usually 95%.
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Biological Activity
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate is a synthetic organic compound characterized by its complex structure, which features a benzodioxane moiety and a sulfonyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activity, particularly its inhibitory effects on various enzymes and its implications in therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₅S |
Molecular Weight | 378.47 g/mol |
IUPAC Name | This compound |
CAS Number | 1327175-23-4 |
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes:
- α-Glucosidase Inhibition : The compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can potentially lead to lower postprandial blood glucose levels, making it a candidate for diabetes management .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. These studies suggest that the compound interacts favorably with the active sites of enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .
Case Studies and Experimental Findings
Several studies have explored the biological effects of this compound in cellular models:
- Cell-Based Assays : In vitro experiments using various cell lines have demonstrated that this compound can modulate metabolic pathways effectively. For instance, it has been observed to reduce melanin production in B16F10 melanoma cells, indicating potential applications in skin-related therapies .
- Kinetic Studies : Kinetic analyses using Lineweaver–Burk plots have illustrated the compound's mechanism of action against α-glucosidase. The results indicate competitive inhibition, which suggests that the compound binds to the enzyme's active site .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Biological Activity | Unique Aspects |
---|---|---|
Methyl (2Z)-3-(benzodioxan)acrylate | Limited activity | Simpler structure without amino groups |
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate | Moderate α-glucosidase activity | Lacks methoxy substitution |
Properties
IUPAC Name |
methyl (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S/c1-24-14-4-6-15(7-5-14)28(22,23)18(19(21)25-2)12-20-13-3-8-16-17(11-13)27-10-9-26-16/h3-8,11-12,20H,9-10H2,1-2H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAZWQKXNKIOB-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCCO3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCCO3)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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